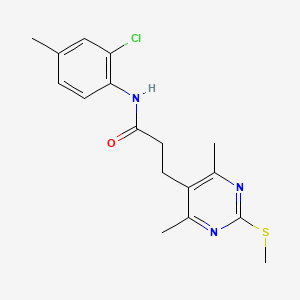
N-(2-chloro-4-methylphenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C17H20ClN3OS and its molecular weight is 349.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-chloro-4-methylphenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H18ClN3OS
- IUPAC Name : this compound
The compound exhibits a complex structure that includes a chloro-substituted aromatic ring and a pyrimidine moiety, which are known to contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural features possess antimicrobial properties. For instance, derivatives of pyrimidine have shown efficacy against various bacterial strains. The presence of the methylsulfanyl group may enhance the lipophilicity of the compound, potentially improving its membrane permeability and antimicrobial activity .
Anticancer Properties
Studies have reported that compounds containing pyrimidine derivatives can exhibit anticancer effects. Specifically, this compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays revealed significant cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. It is hypothesized that the compound interferes with DNA synthesis or repair mechanisms in cancer cells, leading to increased apoptosis .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted on various derivatives of pyrimidine demonstrated that compounds similar to this compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli.
- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for the tested compound.
-
Anticancer Activity Assessment :
- In vitro studies on human breast cancer cell lines (MCF-7) indicated that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours.
- Flow cytometry analysis revealed an increase in the percentage of apoptotic cells, confirming the compound's potential as an anticancer agent.
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS/c1-10-5-7-15(14(18)9-10)21-16(22)8-6-13-11(2)19-17(23-4)20-12(13)3/h5,7,9H,6,8H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPUVVOLVVDPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC2=C(N=C(N=C2C)SC)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














